
2-(4-cyanophenoxy)-N'-(2-thienylmethylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenoxy)-N'-(2-thienylmethylene)acetohydrazide, commonly known as CTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a drug candidate. CTAA belongs to the class of hydrazide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用機序
The exact mechanism of action of CTAA is not yet fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections. CTAA has been found to inhibit the activity of COX-2, an enzyme responsible for the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CTAA has been found to exert various biochemical and physiological effects in vivo and in vitro. It has been found to reduce inflammation by inhibiting the production of prostaglandins and other inflammatory mediators. CTAA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the growth of various strains of bacteria by disrupting their cell walls.
実験室実験の利点と制限
CTAA has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for the research on CTAA. One potential avenue of research is the development of CTAA-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another potential area of research is the investigation of the mechanism of action of CTAA and the identification of its molecular targets. Additionally, the synthesis of CTAA derivatives with enhanced biological activity and reduced toxicity is an area of ongoing research.
Conclusion:
In conclusion, CTAA is a promising chemical compound with potential applications in the field of medicine. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop CTAA-based drugs with improved efficacy and safety profiles.
合成法
CTAA can be synthesized using different methods, including the reaction between 4-cyanophenol and 2-thienylmethyleneacetohydrazide in the presence of a catalyst. The reaction is carried out in a solvent mixture of ethanol and water, and the resulting product is purified using column chromatography.
科学的研究の応用
CTAA has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CTAA has also shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has been found to possess anti-bacterial activity against various strains of bacteria.
特性
IUPAC Name |
2-(4-cyanophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-8-11-3-5-12(6-4-11)19-10-14(18)17-16-9-13-2-1-7-20-13/h1-7,9H,10H2,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFBLNGIOYUOH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

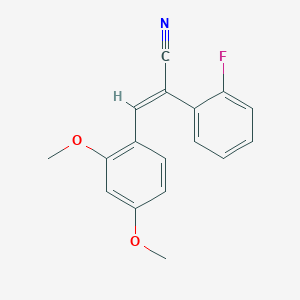
![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
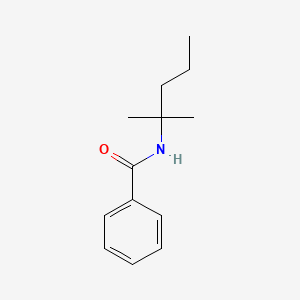
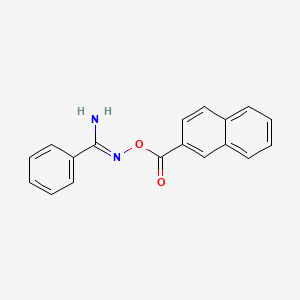
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
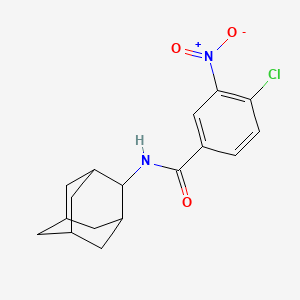
![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
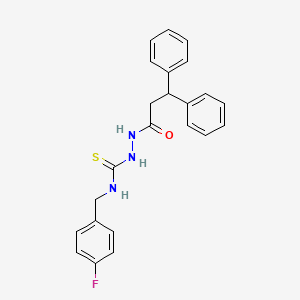
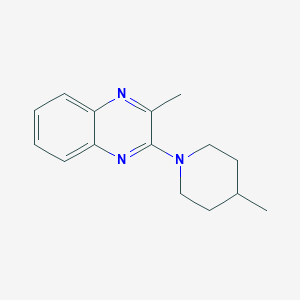
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
